Lithium pyruvate

Description

Historical Context of Pyruvate (B1213749) and Lithium Ions in Biochemical and Neurometabolic Research

The scientific journeys of pyruvate and lithium ions, long before their combination into a single research compound, are rooted in fundamental discoveries in biochemistry and neurometabolism.

Pyruvic acid , the conjugate acid of pyruvate, was first isolated in 1834 by Théophile-Jules Pelouze, and its molecular structure was determined by the 1870s. wikipedia.org However, its profound importance in biology was not understood until the early 20th century, with the unraveling of cellular metabolism. numberanalytics.com Pyruvate was identified as the end-product of glycolysis, a pivotal metabolic pathway that breaks down glucose. wikipedia.orgnumberanalytics.com This discovery positioned pyruvate as a critical junction in cellular energy production, linking the anaerobic process of glycolysis with the aerobic citric acid cycle (also known as the Krebs cycle). wikipedia.orgnumberanalytics.commetwarebio.com It serves as a primary substrate for oxidative metabolism within the mitochondria and as a branching point for the synthesis of glucose (gluconeogenesis), fatty acids, and amino acids. metwarebio.comnih.gov The transport of pyruvate into the mitochondrial matrix is a crucial, carrier-mediated step required for cellular respiration. nih.gov

The research history of the lithium ion in a medical and biological context is more recent but equally significant. While lithium salts were used in the 19th century for various ailments, their entry into modern psychopharmacology was marked by the work of Australian psychiatrist Dr. John Cade in 1949. mosaicdx.commdpi.com Cade demonstrated that lithium salts could act as a mood stabilizer in patients with manic-depressive illness, a discovery that is considered a landmark in modern psychiatry. mosaicdx.com Decades of research have sought to elucidate its mechanisms of action, revealing that lithium exerts pleiotropic effects on the central nervous system. mdpi.commdpi.com Key proposed mechanisms include the inhibition of the enzyme glycogen (B147801) synthase kinase-3β (GSK-3β) and the modulation of second messenger systems like the phosphatidylinositol (PI) pathway through the "inositol depletion hypothesis". mosaicdx.commdpi.comfrontiersin.org Furthermore, studies have shown that lithium can stimulate the expression of neuroprotective proteins such as B-cell leukemia 2 (Bcl-2) and brain-derived neurotrophic factor (BDNF). mdpi.comoup.comnih.gov

Genesis and Significance of Lithium Pyruvate as a Hybrid Research Compound

The conceptual and chemical fusion of lithium and pyruvate into a single molecule, lithium pyruvate , represents a targeted effort to create a hybrid compound with the potential for combined or synergistic biological activities. The existence of lithium pyruvate as a subject of academic study is documented at least as far back as 1960, when its spectroscopic properties were investigated to determine its molecular structure in solid and aqueous states. rsc.org

The significance of creating lithium pyruvate as a research tool stems from the hypothesis that it could serve as an efficient delivery vehicle for both of its components. The rationale is to provide cells with both a key energy substrate (pyruvate) and a well-established neuromodulatory ion (lithium) simultaneously. nih.govresearchgate.net Research into this compound is driven by the interest in exploring whether this combination offers unique advantages. nih.gov The pyruvate anion is not merely a carrier but an active component with its own biological effects, including influencing cellular metabolism and potentially acting as an antioxidant. nih.govresearchgate.net This dual-functionality makes lithium pyruvate a compound of interest for studies where both metabolic support and lithium-mediated cellular pathways are relevant. cambridge.org

Scope and Objectives of Contemporary Academic Inquiry into Lithium Pyruvate

Contemporary research on lithium pyruvate is focused on characterizing its specific biochemical properties and exploring its potential in various experimental models. A significant area of investigation is its antioxidant and cytoprotective effects. researchgate.netcambridge.org Studies have been designed to determine if lithium pyruvate can protect cells, such as peripheral blood mononuclear cells, from oxidative damage. researchgate.netcambridge.org

The primary objectives of current academic inquiry are:

To investigate the antioxidant properties of lithium pyruvate and compare them to other lithium salts or pyruvate sources. nih.govresearchgate.net

To evaluate its cytoprotective capabilities in various cell culture models, particularly under conditions of induced stress. nih.gov

To explore its potential as a normothymic (mood-stabilizing) agent that may possess additional benefits derived from the pyruvate moiety, such as enhanced metabolic function. nih.govresearchgate.net

The overarching goal is to determine if the combined compound offers distinct or superior effects compared to the separate administration of its components, potentially leading to new avenues for research into conditions involving oxidative stress and metabolic dysregulation. nih.govcambridge.org

Detailed Research Findings on Lithium Pyruvate

| Study Focus | Model System | Key Findings | Reference |

| Antioxidant Effects | Human peripheral blood mononuclear cells (PBMCs) under induced oxidative stress. | Lithium pyruvate demonstrated a pronounced antioxidant effect, significantly decreasing the percentage of cells with reactive oxygen species (ROS). | researchgate.netcambridge.org |

| Cytoprotective Properties | Human blood mononuclear cells from healthy donors and patients with alcoholism under induced oxidative stress. | Showed significant cytoprotective action, maintaining cell viability. The effect was independent of the donor's health status. | nih.gov |

| Normothymic Potential | Evaluation of antioxidant properties of various lithium salts of Krebs cycle substrates. | All tested lithium salts, including lithium pyruvate, possessed antioxidant properties. The results suggest they are potential normothymic agents with low toxicity. | researchgate.net |

| Structural Analysis | Spectroscopic study of solid-state and aqueous solutions. | Revealed that solid lithium pyruvate monohydrate exists in a diol form, while in aqueous solution it adopts the keto form. | rsc.org |

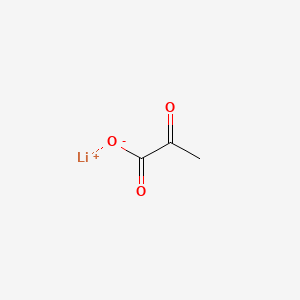

Structure

3D Structure of Parent

Properties

CAS No. |

2922-61-4 |

|---|---|

Molecular Formula |

C3H4LiO3 |

Molecular Weight |

95.0 g/mol |

IUPAC Name |

lithium;2-oxopropanoate |

InChI |

InChI=1S/C3H4O3.Li/c1-2(4)3(5)6;/h1H3,(H,5,6); |

InChI Key |

MVXFVWAONSSTPH-UHFFFAOYSA-N |

SMILES |

[Li+].CC(=O)C(=O)[O-] |

Canonical SMILES |

[Li].CC(=O)C(=O)O |

Other CAS No. |

2922-61-4 |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of Lithium Pyruvate

Chemical Synthesis Pathways and Methodological Advancements for Research Purity

The synthesis of lithium pyruvate (B1213749) for research applications primarily involves the neutralization of pyruvic acid with a lithium base. A common laboratory-scale method is the reaction of pyruvic acid with lithium carbonate or lithium hydroxide (B78521) in an aqueous solution. However, achieving high purity for research-grade applications necessitates careful control of stoichiometry and purification steps to remove unreacted starting materials and byproducts.

Advancements in chemical synthesis have focused on improving yield, purity, and developing stereoselective methods. For instance, some methods may start from precursors other than pyruvic acid itself to achieve a desired isomeric purity. While detailed, specific, proprietary industrial synthesis pathways are not extensively published, the fundamental approach remains the acid-base reaction. Biotechnological methods, including enzymatic and fermentation processes, offer an alternative for producing pyruvic acid, the precursor to lithium pyruvate. nih.govencyclopedia.pub These methods can provide high yields and stereospecificity. nih.gov For example, microbial fermentation using engineered strains of E. coli or yeast has been shown to produce significant quantities of pyruvic acid. nih.govresearchgate.net Following the production of pyruvic acid through these biological routes, it can then be converted to lithium pyruvate via a standard chemical neutralization step.

Optimization of Reaction Conditions for Research-Grade Lithium Pyruvate Production

The production of research-grade lithium pyruvate hinges on the meticulous optimization of several reaction parameters to ensure high purity and yield. Key factors that are typically controlled include pH, temperature, and substrate ratios. benchchem.com

pH: Maintaining the pH in a specific range, often near neutral (7.0-8.0), is critical, especially when dealing with enzymatic processes or when the stability of the pyruvate molecule is a concern. benchchem.comacs.org

Temperature: The reaction temperature is generally kept moderate, for instance between 25–37°C, to balance the reaction rate with the stability of the reactants and products. benchchem.comacs.org

Substrate Ratios: Precise stoichiometric control of pyruvic acid and the lithium source is essential to ensure complete conversion and minimize impurities from unreacted starting materials. benchchem.com

In addition to these core parameters, the choice of solvent and the method of product isolation and purification are crucial for achieving research-grade purity, often exceeding 95%. tcichemicals.com For large-scale production, process analytical technology (PAT) can be employed to monitor and control the synthesis in real-time, ensuring consistent quality. researchgate.net

Table 1: Optimized Reaction Conditions for Enzymatic Pyruvate Production This table is interactive. You can sort and filter the data.

Isotopic Labeling Approaches for Tracer Studies in Lithium Pyruvate Research

Isotopically labeled lithium pyruvate is an invaluable tool for metabolic tracer studies, allowing researchers to track the fate of the pyruvate molecule in biological systems. benchchem.comnih.gov The most common stable isotope used is Carbon-13 (¹³C). researchgate.netresearchgate.netchemrxiv.org The synthesis of ¹³C-labeled pyruvate can be achieved through various chemical routes.

One approach involves starting with a ¹³C-labeled precursor. For example, [1-¹³C]pyruvic acid can be synthesized and then converted to lithium [1-¹³C]pyruvate. google.com The synthesis of labeled pyruvic acid often requires multi-step procedures. For instance, a palladium-catalyzed method has been developed for the preparation of ¹³C-labeled vinyl pyruvate, which can then be converted to the desired labeled pyruvic acid. researchgate.netresearchgate.netchemrxiv.org

The position of the ¹³C label within the pyruvate molecule (e.g., at the C-1, C-2, or C-3 position) is critical for specific metabolic investigations. google.com For example, [1-¹³C]pyruvate is widely used in hyperpolarization studies for metabolic imaging. researchgate.netresearchgate.netchemrxiv.org In addition to carbon, other isotopes like deuterium (B1214612) (²H) can also be incorporated into the pyruvate molecule for specific research applications. researchgate.netresearchgate.netchemrxiv.org

Beyond tracking the pyruvate backbone, stable isotopes of lithium itself, such as ⁶Li and ⁷Li, can be used in tracer studies to investigate the transport and metabolism of the lithium ion. nih.gov

Table 2: Examples of Isotopically Labeled Pyruvate Precursors This table is interactive. You can sort and filter the data.

Scalability Considerations for High-Volume Research Applications

Transitioning the synthesis of lithium pyruvate from a laboratory scale to high-volume production for widespread research use introduces several challenges and considerations. Key factors include cost-effectiveness, process efficiency, and consistent product quality.

Biotechnological routes, particularly fermentation, are often considered for large-scale production of the pyruvic acid precursor due to their potential for high yields from renewable feedstocks like glucose. nih.govresearchgate.net However, scaling up fermentation processes requires optimization of culture conditions, strain stability, and downstream processing to isolate and purify the pyruvic acid. nih.gov

For chemical synthesis, scalability involves moving from batch to continuous flow processes, which can offer better control over reaction parameters and improve efficiency. acs.org The choice of reagents and solvents must also be evaluated for their cost, safety, and environmental impact on a larger scale. For instance, while some catalysts may be highly effective at a lab scale, their cost may be prohibitive for large-scale production. encyclopedia.pub

Furthermore, ensuring batch-to-batch consistency in terms of purity and isomeric content is paramount for research applications. This necessitates robust quality control measures and potentially the implementation of advanced process analytical technologies to monitor the production process in real-time. researchgate.net The development of scalable purification techniques, such as crystallization or chromatography, is also a critical aspect of high-volume production.

Advanced Analytical Characterization and Quantification of Lithium Pyruvate

Chromatographic Separation Techniques for Analysis in Complex Research Matricesnih.gov

Chromatographic methods are indispensable for isolating pyruvate (B1213749) from complex biological and chemical matrices, thereby enabling precise quantification and minimizing interference from other compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyruvate due to its high sensitivity and precision. creative-proteomics.com It is particularly effective for separating compounds in intricate mixtures, such as those found in biological samples and pharmaceutical formulations. creative-proteomics.comgoogle.com In HPLC, a sample is passed through a column containing a stationary phase, and a liquid mobile phase facilitates the separation of its components. creative-proteomics.com

For pyruvate analysis, ion-exchange HPLC is a frequently used method. unit.no Detection is commonly achieved using UV absorbance, typically at wavelengths around 210-220 nm. creative-proteomics.com More advanced HPLC systems can be coupled with fluorescence detection following derivatization, significantly enhancing sensitivity. For instance, derivatization with o-phenylenediamine (B120857) (OPD) allows for fluorescent detection of pyruvic acid. researchgate.net The HPLC-UV method is valued for its strong selectivity, straightforward operation, and rapid analysis time, making it highly suitable for processing large batches of samples, such as in pharmacokinetic studies. google.com The limit of detection for pyruvate using HPLC with fluorescence detection can be as low as 1 µmol/l. researchgate.net

| Method | Detection Principle | Typical Wavelength/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| HPLC-UV | UV Absorbance | 210-220 nm | High precision, robust, suitable for high concentrations. | creative-proteomics.com |

| HPLC-Fluorescence | Fluorescence after derivatization (e.g., with OPD) | Excitation: 336 nm, Emission: 420 nm | High sensitivity, low limit of detection. | researchgate.net |

| Ion-Exchange HPLC | Separation based on charge | Coupled with UV or other detectors | Effective for separating organic acids. | unit.no |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the comprehensive analysis of metabolites related to pyruvate, such as those in the glycolysis pathway and the tricarboxylic acid (TCA) cycle. theses.cznih.govplos.org A key requirement for GC-MS analysis of non-volatile compounds like pyruvate is a derivatization step to make them volatile. nih.govresearchgate.net Common derivatization methods include silylation, for example, using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). plos.orgnih.gov

GC-MS provides high sensitivity and specificity, allowing for the simultaneous determination of multiple energy metabolites. plos.org The technique has been successfully used to analyze pyruvate concentrations in various biological samples, including serum and liver tissue. plos.orgnih.gov For instance, a validated GC-MS method for determining lactate (B86563)/pyruvate ratios involves o-phenylenediamine microwave-assisted derivatization followed by silylation. mdpi.com This method allows for the complete separation of lactate and pyruvate, with elution times of approximately 2.9 min and 5.1 min, respectively. mdpi.com GC-MS is also instrumental in stable isotope tracing studies, where 13C-labeled substrates are used to track metabolic fluxes. creative-proteomics.comshimadzu.comnih.gov

| Parameter | Description | Example Condition | Reference |

|---|---|---|---|

| Derivatization | To increase volatility | Silylation (e.g., with MTBSTFA) or o-phenylenediamine microwave-assisted derivatization | plos.orgmdpi.com |

| Column | Separation medium | Capillary column (e.g., 30 m × 0.250 mm, 0.25 μm) | plos.org |

| Ionization | To generate ions for MS | Electron Ionization (EI) at 70 eV | nih.gov |

| Detection Mode | For quantitative analysis | Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity | plos.org |

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insightsresearchgate.netmdpi.comscielo.broptica.org

Spectroscopic techniques provide invaluable information about the molecular structure and vibrational properties of lithium pyruvate, offering insights into its chemical bonding and interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of lithium pyruvate in solution. Both lithium (6Li and 7Li) and carbon (13C) NMR can be employed.

7Li and 6Li NMR: Lithium has two naturally occurring isotopes, 7Li (92.41% abundance) and 6Li (7.59% abundance), both of which are NMR active. northwestern.edu 7Li is more sensitive but has a larger quadrupole moment, which can lead to broader signals. huji.ac.il 6Li, with a smaller quadrupole moment, often yields sharper lines, which can be advantageous for resolving fine structural details despite its lower sensitivity. northwestern.edu The chemical shift range for lithium is relatively narrow, typically around 12 ppm. northwestern.edu 7Li NMR has been used to study the interaction of lithium ions with pyruvate kinase, providing insights into the structure of the monovalent cation binding site on the enzyme. nih.govacs.org The first observation of NMR for lithium was reported in 1938 using a molecular beam of lithium chloride. mriquestions.com

13C NMR: 13C NMR is used to probe the carbon backbone of the pyruvate molecule. Two-dimensional 1H-13C Heteronuclear Single Quantum Coherence (HSQC) NMR experiments are particularly useful for studying the metabolism of 13C-labeled pyruvate. hmdb.caoup.com Such studies allow for the tracking of pyruvate through metabolic pathways and the identification of its metabolic products. oup.com For instance, in studies of pyruvate metabolism, the relative 13C enrichment can be monitored in various metabolites like glutamate (B1630785). oup.com

| Nucleus | Natural Abundance (%) | Spin (I) | Relative Sensitivity (vs. 1H) | Key Applications | Reference |

|---|---|---|---|---|---|

| 1H | 99.98 | 1/2 | 1.00 | Structural elucidation and metabolic studies. | nih.gov |

| 13C | 1.11 | 1/2 | 0.016 | Metabolic flux analysis with labeled pyruvate. | oup.comnih.gov |

| 6Li | 7.59 | 1 | 0.0085 | High-resolution structural studies due to sharp lines. | northwestern.edu |

| 7Li | 92.41 | 3/2 | 0.29 | High-sensitivity studies of lithium ion interactions. | northwestern.eduualberta.ca |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to investigate the bonding and structure of lithium pyruvate by probing its molecular vibrations.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. For pyruvate, the IR spectrum shows characteristic bands for the carboxylate (COO-) and keto (C=O) groups. nih.gov In a study of solid lithium pyruvate monohydrate, IR spectra were recorded to analyze its vibrational modes. eurjchem.comresearchgate.net The positions of the ν(αCO) and νas(COO) bands are influenced by the cation. researchgate.net In the solid state, the antisymmetric and symmetric stretching frequencies of the carboxylate group are observed in specific regions of the spectrum. scielo.br

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. rsc.org It is based on the inelastic scattering of monochromatic light. rsc.org In the Raman spectrum of pyruvate, a distinct peak corresponding to the symmetrical stretching mode of the carboxylate group can be observed. nih.gov Raman spectroscopy can also be used to identify pyruvate in aqueous solutions, with a characteristic peak around 800 cm-1. optica.org This technique is advantageous for analyzing aqueous and biological samples due to the weak Raman scattering of water. rsc.org

| Vibrational Mode | Technique | Approximate Frequency (cm-1) | Reference |

|---|---|---|---|

| Keto C=O Stretch | IR | ~1708-1709 | scielo.brnih.gov |

| Antisymmetric COO- Stretch | IR | ~1591-1640 | scielo.br |

| Symmetric COO- Stretch | IR | ~1398-1410 | scielo.br |

| Symmetric COO- Stretch | Raman | ~1398 | nih.gov |

| Characteristic Pyruvate Peak | Raman | ~800 | optica.org |

Mass Spectrometry (MS) for Trace Analysis and Isotopic Ratio Determination

Mass Spectrometry (MS) is a highly sensitive technique used for the quantification of lithium pyruvate at trace levels and for determining the isotopic ratios of lithium.

For the analysis of pyruvate and related metabolites, MS is often coupled with a chromatographic separation technique like HPLC or GC. creative-proteomics.com LC-MS/MS, for example, allows for the absolute quantification of pyruvate with high specificity and accuracy, often using isotope-labeled internal standards. creative-proteomics.com This method can detect pyruvate and related metabolites at picomolar to nanomolar levels. creative-proteomics.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful tool for elemental analysis and is particularly suited for determining the concentration of lithium in biological samples, such as blood serum. surrey.ac.uk Furthermore, Multi-Collector ICP-MS (MC-ICP-MS) and Triple Quadrupole ICP-MS (QQQ-ICP-MS) are employed for the high-precision determination of lithium isotope ratios (7Li/6Li). rsc.orgcug.edu.cn The accurate measurement of these ratios is important in various geological and biological studies. cug.edu.cn These methods can achieve high precision, with external precision for δ7Li determination being better than ±0.25‰. rsc.org

Electrochemical and Other Advanced Research Sensing Methodologies

The comprehensive analytical characterization and quantification of lithium pyruvate involve a suite of advanced methodologies targeting its constituent ions—the lithium cation (Li⁺) and the pyruvate anion (C₃H₃O₃⁻)—as well as the bulk properties of the compound. Research in this area leverages sophisticated electrochemical techniques, including enzyme-based amperometric biosensors and ion-selective electrodes, alongside other advanced methods like optical sensing and impedance spectroscopy.

Electrochemical Sensing of the Pyruvate Anion

The primary approach for the electrochemical quantification of pyruvate is through amperometric biosensors. The fundamental principle of these sensors relies on the enzymatic activity of pyruvate oxidase (POx). This enzyme catalyzes the oxidative decarboxylation of pyruvate in the presence of phosphate (B84403) and oxygen to produce acetyl phosphate, hydrogen peroxide (H₂O₂), and carbon dioxide. The generated hydrogen peroxide is an electroactive species that can be either oxidized or reduced at an electrode surface. The resulting current is directly proportional to the pyruvate concentration in the sample.

The enzymatic reaction is as follows: Pyruvate + Phosphate + O₂ → Acetyl Phosphate + CO₂ + H₂O₂

For optimal performance, pyruvate oxidase requires cofactors, such as thiamine (B1217682) pyrophosphate (TPP) and magnesium ions (Mg²⁺), which are typically included in the measurement buffer to ensure maximum enzyme activity. biopolymers.org.ua

Research has focused on enhancing the performance of these biosensors by modifying the electrode surfaces. Nanomaterials like multi-walled carbon nanotubes (MWCNTs), copper nanoparticles (CuNPs), and Prussian blue are used to increase the electrode's surface area and improve electron transfer kinetics. ijasbt.orgacs.org Redox mediators, such as poly(neutral red), can also be incorporated to facilitate electron transfer between the enzyme's active site and the electrode. uc.pt These modifications lead to biosensors with higher sensitivity, lower detection limits, and improved stability.

The performance characteristics of various amperometric pyruvate biosensors are detailed in the table below.

Table 1: Performance of Selected Amperometric Pyruvate Biosensors

| Electrode Modification / Sensor Type | Linear Range (Concentration) | Limit of Detection (LOD) | Key Findings |

|---|---|---|---|

| Pyruvate oxidase immobilized on a platinum disc electrode biopolymers.org.ua | 0.01 - 5 mM | 8.1 µM | Optimized with cofactors TPP (500 µM) and Mg²⁺ (120 µM) for best performance. |

| Poly(neutral red) modified carbon film electrode uc.pt | 90 - 600 µM | 34 µM | The redox mediator poly(neutral red) was used to facilitate electron transfer. |

| c-MWCNTs/CuNPs/PANI composite on Au electrode ijasbt.org | 0.1 - 2000 µM | Not Specified | Nanocomposite provided a large surface area and enhanced the conductivity and activity of the biosensor. |

| Prussian Blue & Enzyme Nanoparticle-Modified Screen-Printed Carbon Electrode acs.orgnih.gov | 10 - 100 µM | 0.91 µM | A reagentless biosensor with good stability and anti-interference capabilities. |

| 3-mercaptopropionic acid modified gold electrode tandfonline.com | 1.58 - 10.71 µM (Amperometry) | 0.56 µM (Amperometry) | Demonstrated high sensitivity with a very low limit of detection using amperometric measurements. |

| HRP-CuP NFs/tG on Au disk electrode researchgate.net | 1.0 - 8.0 mM | 0.3 mM | Utilized horseradish peroxidase-copper phosphate nanoflowers for enhanced H₂O₂ detection. |

Electrochemical and Optical Sensing of the Lithium Cation

Complementary methods are required for the quantification of the lithium ion component of the salt.

Ion-Selective Electrodes (ISEs) The most established electrochemical method for lithium ion detection is the use of a lithium ion-selective electrode (Li-ISE). google.comijacskros.com An ISE is a potentiometric sensor that measures the activity of a specific ion in a solution. The core component of a Li-ISE is a specialized membrane, typically a polymer like polyvinyl chloride (PVC), which is embedded with a lithium-selective ionophore. google.com This ionophore is a molecule that selectively binds to Li⁺ ions. When the electrode is immersed in a sample, a potential difference develops across the membrane that is proportional to the logarithm of the lithium ion activity, as described by the Nernst equation.

Key performance metrics for Li-ISEs include a Nernstian slope (theoretically 59.16 mV per decade change in concentration at 25°C), a low limit of detection, a rapid response time, and high selectivity against interfering ions commonly found in biological and chemical samples, such as sodium (Na⁺) and potassium (K⁺). ntsensors.comnih.gov Recent advancements include all-solid-state ISEs inspired by battery technology, which offer enhanced stability over time. acs.org

The performance of various Li-ISEs is summarized in the table below.

Table 2: Performance of Selected Lithium Ion-Selective Electrodes (Li-ISEs)

| Electrode Type / Membrane Composition | Linear Range (Concentration) | Nernstian Slope | Limit of Detection (LOD) |

|---|---|---|---|

| PVC membrane with 6,6-dibenzyl-1,4,8,11 tetraoxacyclotetradecane ionophore google.com | 0.5 µM - 10 mM | 55.4 mV/decade | Not Specified |

| Coated wire electrode with lithium ionophore-VI ijacskros.com | 1x10⁻⁴ M - 1x10⁻¹ M | 58.5 ± 1.0 mV/decade | 3.0x10⁻⁵ M |

| MXene-PSS composite membrane coating nih.gov | Not Specified | 59.42 mV/decade | 10⁻⁷·² M |

| All-Solid-State ISE (LATP solid electrolyte) acs.org | Not Specified | 60.8 ± 0.5 mV/decade | 10⁻⁴·⁹ M |

| Nanotechnology-based ISE ntsensors.com | 0.1 - 5000 mg/L | 54 ± 5 mV/decade | Not Specified |

Advanced Optical Sensing Optical sensing methods represent an alternative advanced research technique for lithium quantification. researchgate.net These sensors typically rely on chromophores or fluorophores, such as porphyrinoid compounds, which undergo a measurable change in their optical properties (absorbance or fluorescence) upon selective binding to lithium ions. rsc.org A portable device operating on this principle quantifies Li⁺ by measuring absorbance changes in the 505–525 nm spectral range. rsc.org This approach offers advantages such as high sensitivity, rapid analysis, and the absence of direct electrode contact, making it suitable for point-of-care applications. rsc.orgarxiv.org

Beyond sensing the individual ions, other electrochemical methods can be employed to characterize the bulk properties and electrochemical behavior of the lithium pyruvate compound itself.

Cyclic Voltammetry (CV) Cyclic voltammetry is a powerful technique used to investigate the electrochemical behavior of a substance. Studies involving sodium pyruvate have shown that the pyruvate molecule itself is electrochemically active. chemrxiv.orgnih.gov In one study, sodium pyruvate was used as a supporting electrolyte and was found to directly influence the electrochemical reduction of other species in the solution. chemrxiv.orgresearchgate.net Control experiments confirmed that pyruvate has a peak reduction potential, indicating it can participate in electron transfer reactions. chemrxiv.org By applying CV to lithium pyruvate, researchers can study its redox potentials, electron transfer kinetics, and stability within a given potential window.

Electrochemical Impedance Spectroscopy (EIS) EIS is a non-destructive technique that measures the impedance of a system over a range of frequencies. It is widely used to characterize the ionic conductivity of electrolyte materials and the interfacial properties of electrodes, particularly in the field of lithium-ion batteries. mdpi.comacs.orgresearchgate.net For lithium pyruvate, EIS can be used to determine its ionic conductivity in aqueous solutions or when incorporated into solid polymer electrolytes. ajchem-a.comiupac.org The resulting data, often visualized in a Nyquist plot, can provide valuable information on the material's resistance, capacitance, and the charge transfer processes occurring within the system.

Investigation of Molecular and Cellular Mechanisms of Action of Lithium Pyruvate

Modulation of Energy Metabolism and Bioenergetics Pathways

Lithium pyruvate (B1213749) plays a significant role in modulating cellular energy production and utilization by interacting with key metabolic pathways. Its influence extends to both glycolysis and the tricarboxylic acid (TCA) cycle, as well as the regulation of mitochondrial function, which is central to cellular bioenergetics.

Pyruvic acid is a crucial metabolite in aerobic glycolysis and serves as a bridge to the tricarboxylic acid (TCA) cycle. nih.gov Under aerobic conditions, pyruvate is converted to acetyl-coenzyme A (acetyl-CoA), which then enters the TCA cycle, a central hub for cellular metabolism that connects glycolysis with the electron transport chain. nih.gov This cycle is not only vital for energy production but also provides precursor molecules for the synthesis of essential cellular components like amino acids, carbohydrates, and fatty acids. nih.gov

Studies have shown that lithium can enhance glycolytic activity in both astrocytes and neurons. nih.govnih.gov This leads to an increase in the production of pyruvate. oup.com However, the subsequent fate of this pyruvate appears to be influenced by lithium. Research indicates that while glycolysis is stimulated, the oxidation of pyruvate via the TCA cycle may be reduced. oup.comresearchgate.net Specifically, lithium has been shown to have a direct inhibitory effect on the flux of the TCA cycle, as evidenced by a significant reduction in citrate (B86180) synthase flux in the presence of lithium ions. oup.comresearchgate.net

Interestingly, lithium treatment has been found to particularly enhance anaplerotic pyruvate carboxylation (PC), a pathway that replenishes TCA cycle intermediates. nih.govnih.gov This suggests a complex regulatory role where lithium may shift the balance of pyruvate utilization, favoring its conversion to oxaloacetate over acetyl-CoA. nih.govnih.govnih.gov This modulation of glycolytic and TCA cycle activities, along with the stimulation of the release of fuel substrates like lactate (B86563) and citrate by astrocytes, is thought to help meet the energetic and biosynthetic demands of neurons. nih.govnih.gov

The following table summarizes the effects of lithium on key metabolic pathways:

| Metabolic Pathway | Effect of Lithium | Cell Type | Reference |

|---|---|---|---|

| Glycolysis | Enhanced activity | Astrocytes, Neurons | nih.govnih.govoup.com |

| Pyruvate Oxidation (TCA Cycle) | Reduced | Neurons | oup.comresearchgate.net |

| Pyruvate Carboxylation (PC) | Enhanced | Astrocytes, Neurons | nih.govnih.gov |

Mitochondria are the primary sites of cellular respiration and ATP synthesis, processes that are intrinsically linked to the metabolic pathways discussed above. Lithium compounds have been shown to target mitochondrial energy metabolism. frontiersin.org Evidence suggests that lithium treatment can increase the activity of electron transport chain (ETC) complexes I, II, and III in the frontal cortex. frontiersin.org Furthermore, chronic lithium treatment has been associated with increased phosphorylation of UQCRC1, a component of ETC complex III, suggesting a modulatory role in both mitochondrial energy production and migration. frontiersin.org

However, the effects of lithium on mitochondrial function can be complex and may vary depending on the context. Some studies have reported that lithium can inhibit ETC complex I activity and decrease the ATP/ADP ratio. frontiersin.org A proposed mechanism for lithium's action involves the direct inhibition of ATP synthase (complex V) of the oxidative phosphorylation pathway. jscimedcentral.com This inhibition is thought to limit ATP synthesis in a dose-dependent manner, which could contribute to its therapeutic effects. jscimedcentral.com

Role in Oxidative Stress Regulation and Antioxidant Defense Systems

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in various pathological conditions. Lithium pyruvate has demonstrated significant cytoprotective properties by modulating oxidative stress through both direct and indirect mechanisms. nih.govnih.gov

The pyruvate component of lithium pyruvate is known to be a highly effective scavenger of ROS. nih.govnih.gov It can directly neutralize ROS, such as hydrogen peroxide (H₂O₂), through a non-enzymatic decarboxylation reaction. oup.com Studies have shown that lithium pyruvate possesses a pronounced antioxidant effect, significantly decreasing the percentage of cells with active forms of oxygen under conditions of induced oxidative stress. nih.govnih.gov This direct scavenging activity is a primary contributor to its cytoprotective effects. nih.gov Pyruvate has been shown to dose-dependently attenuate H₂O₂-induced ROS formation and suppress superoxide (B77818) production by submitochondrial particles. nih.govnih.gov This direct antioxidant action helps to protect cells from oxidative damage to vital macromolecules. nih.gov

The table below shows the effect of lithium pyruvate on ROS levels in human peripheral blood mononuclear cells under induced oxidative stress.

| Treatment | Percentage of ROS-Positive Cells (Median) | Reference |

| Intact Cells | 11.03% | nih.gov |

| Cells with Induced Oxidative Stress (HTB) | 65.33% | nih.gov |

| Cells with HTB and Lithium Pyruvate | 42.70% | nih.gov |

Beyond its direct ROS scavenging ability, lithium also plays a role in bolstering the cell's own antioxidant defense systems. nih.gov Lithium treatment has been shown to increase the levels of glutathione (B108866) (GSH), a major endogenous antioxidant. frontiersin.org It also upregulates the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2), which contributes to cell survival under oxidative stress. oup.comfrontiersin.org

Furthermore, lithium is known to influence the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the endogenous antioxidant response. researchgate.netnih.gov Nrf2 orchestrates the transcription of a wide array of antioxidant and detoxification enzymes. nih.gov By modulating such pathways, lithium can enhance the cell's intrinsic capacity to combat oxidative stress. nih.govresearchgate.net

Influence on Intracellular Signaling Cascades and Enzyme Activities

Lithium pyruvate exerts its effects by influencing a variety of intracellular signaling cascades and the activity of key enzymes. The lithium ion itself is known to directly inhibit several important enzymes, including inositol (B14025) monophosphatase (IMPase) and glycogen (B147801) synthase kinase 3β (GSK-3β). jscimedcentral.comnih.gov

The inhibition of IMPase by lithium leads to a decrease in the recycling of inositol, which is a crucial component of the phosphatidylinositol (PI) signaling pathway. nih.govmdpi.com This pathway is involved in numerous cellular processes, including cell proliferation and neuronal excitability. nih.gov

GSK-3β is a serine/threonine kinase involved in a wide range of cellular functions, including energy metabolism and apoptosis. karger.com Lithium's inhibition of GSK-3β has been linked to its neuroprotective effects and its ability to modulate mitochondrial function. karger.comfrontiersin.org For instance, inhibiting GSK-3β can lead to increased glycogenesis and has been shown to play a role in regulating the activity of pyruvate dehydrogenase (PDH), which converts pyruvate to acetyl-CoA. nih.govkarger.com

Protein Kinase and Phosphatase Activity Modulation (e.g., GSK3β, AKT)

Lithium pyruvate exerts significant influence over cellular signaling pathways through the modulation of key protein kinases and phosphatases. A primary target of the lithium ion is Glycogen Synthase Kinase-3β (GSK3β), a serine/threonine kinase implicated in a multitude of cellular processes. mdpi.comnih.gov Lithium inhibits GSK3β through at least two distinct mechanisms. Firstly, it acts as a direct competitive inhibitor of magnesium ions (Mg2+), which are essential cofactors for GSK3β's enzymatic activity. researchgate.net Secondly, lithium indirectly inhibits GSK3β by promoting its inhibitory phosphorylation at the Serine-9 residue. mdpi.com This indirect inhibition is often mediated through the activation of the upstream kinase, Akt (also known as Protein Kinase B). nih.govresearchgate.netfrontiersin.org

The activation of the PI3K/Akt signaling pathway is a crucial component of lithium's mechanism of action. nih.govresearchgate.net Lithium has been shown to activate PI3K, which in turn phosphorylates and activates Akt. researchgate.net Activated Akt then phosphorylates GSK3β at Serine-9, leading to its inactivation. nih.govmdpi.com This inactivation of GSK3β allows for the de-suppression of its downstream targets, influencing a wide range of cellular functions. For instance, the inhibition of GSK3β by lithium can lead to the activation of pyruvate dehydrogenase, a key enzyme in mitochondrial respiration. nih.gov

In addition to its effects on protein kinases, lithium also modulates the activity of protein phosphatases. Specifically, lithium has been shown to inhibit the activity of Protein Phosphatase 2A (PP2A). frontiersin.orgnih.gov This inhibition of PP2A can prevent the dephosphorylation and inactivation of Akt, thereby sustaining its activity and promoting the downstream inhibition of GSK3β. nih.govnih.gov By targeting both kinases and phosphatases, lithium pyruvate can fine-tune the phosphorylation status and activity of critical signaling molecules, thereby orchestrating a complex cellular response.

Table 1: Modulation of Protein Kinase and Phosphatase Activity by Lithium

| Target Enzyme | Effect of Lithium | Mechanism of Action | Key References |

|---|---|---|---|

| GSK3β | Inhibition | Direct competition with Mg2+; Indirectly via Akt-mediated phosphorylation at Ser9. | mdpi.comnih.govresearchgate.netmdpi.com |

| Akt (PKB) | Activation | Mediated through the PI3K pathway. | nih.govresearchgate.netfrontiersin.org |

| PP2A | Inhibition | Prevents dephosphorylation of Akt. | frontiersin.orgnih.gov |

Regulation of Transcription Factors and Gene Expression Patterns (e.g., CREB, Nrf2)

The influence of lithium pyruvate extends to the regulation of transcription factors, thereby altering gene expression patterns related to cellular stress responses, neuroprotection, and metabolism. Two notable transcription factors modulated by lithium are the cAMP response element-binding protein (CREB) and the nuclear factor erythroid 2-related factor 2 (Nrf2).

The effect of lithium on CREB phosphorylation and activity can be complex, with some studies indicating an increase and others a decrease, potentially depending on the specific cellular context and experimental conditions. nih.govfrontiersin.orgnih.gov One mechanism suggests that lithium, through its inhibition of GSK3β, can lead to an increase in CREB activity. frontiersin.org Activated GSK3β can phosphorylate and inactivate CREB; therefore, its inhibition by lithium would lead to increased CREB-mediated gene transcription. frontiersin.org CREB is known to regulate the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which plays a critical role in neuronal survival and plasticity. nih.gov

Lithium pyruvate also significantly impacts the Nrf2 antioxidant response pathway. frontiersin.orgmdpi.com Nrf2 is a master regulator of cellular defense against oxidative stress, controlling the expression of a wide array of antioxidant and detoxification genes. researchgate.net Lithium has been shown to activate Nrf2, leading to the increased expression of its target genes, such as heme oxygenase-1 (HO-1). mdpi.com This activation of the Nrf2 pathway is, at least in part, mediated by the inhibition of GSK3β, which normally promotes Nrf2 degradation. mdpi.com By enhancing the Nrf2 response, lithium pyruvate can bolster the cell's capacity to counteract oxidative damage. frontiersin.orgfrontiersin.org

Table 2: Regulation of Transcription Factors by Lithium

| Transcription Factor | Effect of Lithium | Upstream Modulator(s) | Key Downstream Targets/Effects | Key References |

|---|---|---|---|---|

| CREB | Modulation (Increase/Decrease) | GSK3β, CaMKIV | BDNF, neuronal plasticity | nih.govfrontiersin.orgnih.govnih.gov |

| Nrf2 | Activation | GSK3β | HO-1, antioxidant enzymes, cellular protection from oxidative stress | frontiersin.orgmdpi.comfrontiersin.org |

Neurobiological and Neurometabolic Mechanisms in In Vitro and Ex Vivo Models

Neurotransmitter System Interactions (e.g., Glutamate (B1630785), GABA Homeostasis)

In vitro and ex vivo studies suggest that lithium can modulate the homeostasis of key neurotransmitter systems, including the excitatory glutamate and inhibitory gamma-aminobutyric acid (GABA) systems. While much of the research has utilized other lithium salts, the fundamental actions of the lithium ion are expected to be present with lithium pyruvate, with the pyruvate component potentially offering additional metabolic support.

Lithium has been reported to suppress glutamate transmission. mdpi.com In the context of the glutamate-glutamine cycle, where glutamate released by neurons is taken up by astrocytes and converted to glutamine for recycling, lithium can influence several steps. The de novo synthesis of glutamate in astrocytes is dependent on the enzyme pyruvate carboxylase, which converts pyruvate to oxaloacetate, a TCA cycle intermediate. nih.govfrontiersin.orgfrontiersin.org The pyruvate moiety of lithium pyruvate could directly fuel this pathway. Furthermore, lithium treatment has been shown to affect glutamate levels and metabolism in the brain. nih.gov

Conversely, lithium appears to enhance GABAergic neurotransmission. mdpi.com Studies have demonstrated that lithium can increase GABAergic synaptic inputs. mdpi.com This effect may contribute to its mood-stabilizing properties by dampening neuronal hyperexcitability. The modulation of both glutamate and GABA systems suggests that lithium can shift the balance between excitation and inhibition in the brain.

Ionic Homeostasis and Neuronal Excitability Modulation

Lithium, as a monovalent cation similar to sodium and potassium, can influence ionic homeostasis and neuronal excitability. mdpi.com In vitro studies using induced pluripotent stem cell (iPSC)-derived neurons from patients have shown that lithium can normalize neuronal hyperexcitability. mdpi.com One proposed mechanism for this is the inhibition of the inositol monophosphatase (IMPA1) enzyme, a key component of the phosphatidylinositol (PI) signaling pathway, which is associated with reduced neuronal excitability and calcium ion release. mdpi.com

The pyruvate component of lithium pyruvate may also play a role in modulating neuronal excitability. Pyruvate is a crucial mitochondrial fuel that can influence cellular energy status (ATP levels). mdpi.com Changes in the ATP/ADP ratio can modulate the activity of ATP-sensitive potassium (K-ATP) channels, which in turn affects the neuronal membrane potential and firing rates. csic.esfrontiersin.org By providing an alternative energy substrate, pyruvate could help stabilize neuronal energy metabolism and, consequently, neuronal excitability, particularly under conditions of metabolic stress.

Apoptotic and Cell Viability Pathway Interactions in Cultured Systems

Lithium pyruvate has demonstrated significant cytoprotective and anti-apoptotic effects in various in vitro models. frontiersin.org These effects are mediated through its interaction with key proteins in the apoptotic and cell viability pathways.

A central mechanism of lithium's pro-survival action is the upregulation of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). frontiersin.orgoup.com Concurrently, lithium can reduce the levels of the pro-apoptotic protein Bax. frontiersin.org The increased Bcl-2/Bax ratio shifts the cellular balance towards survival by preventing the release of mitochondrial cytochrome c and the subsequent activation of caspase cascades. oup.com This effect on Bcl-2 family proteins has been observed in various cell types, including cultured cerebellar granule cells and neuroblastoma cells. frontiersin.orgoup.com

The inhibition of GSK3β by lithium is also intrinsically linked to its anti-apoptotic effects. mdpi.com Activated GSK3β can promote apoptosis, so its inhibition by lithium contributes to cell survival. mdpi.com Furthermore, lithium's ability to activate the Akt signaling pathway provides an additional layer of pro-survival signaling. researchgate.net Activated Akt can phosphorylate and inactivate several pro-apoptotic targets. Lithium has also been shown to protect cells from apoptosis induced by agents like C2-ceramide by preventing the dephosphorylation of Akt and GSK3, an effect mediated by the inhibition of protein phosphatase-2A (PP2A). nih.gov Studies on human blood mononuclear cells have shown that lithium pyruvate exhibits excellent cytoprotective properties, increasing cell viability and reducing apoptosis under conditions of induced oxidative stress. frontiersin.org

Table 3: Effects of Lithium on Apoptotic and Cell Viability Pathways

| Pathway Component | Effect of Lithium | Consequence | Cell Models | Key References |

|---|---|---|---|---|

| Bcl-2 | Upregulation | Inhibition of apoptosis | Cerebellar granule cells, Frontal cortex | frontiersin.orgoup.com |

| Bax | Downregulation | Inhibition of apoptosis | Striatum | frontiersin.org |

| GSK3β | Inhibition | Promotion of cell survival | Various | mdpi.com |

| Akt | Activation | Promotion of cell survival | Various | researchgate.net |

| PP2A | Inhibition | Blocks dephosphorylation of pro-survival kinases | Cerebellar granule cells | nih.gov |

Preclinical Research and in Vivo Studies of Lithium Pyruvate in Non Human Biological Systems

Applications in Cellular and Ex Vivo Tissue Culture Models

In vitro and ex vivo models are instrumental for dissecting the direct effects of compounds on specific cell types and tissues while maintaining a controlled environment. nih.gov Research into lithium pyruvate (B1213749) and its constituent ions has utilized primary cells, immortalized cell lines, and organotypic cultures to investigate its biochemical and cellular effects.

Studies using primary human cells and established cell lines have provided significant insights into the antioxidant and metabolic effects of lithium pyruvate and its components.

Peripheral Blood Mononuclear Cells (PBMCs): Research has demonstrated a pronounced antioxidant and protective effect of lithium pyruvate on human PBMCs subjected to induced oxidative stress. nih.govcambridge.org In one study, PBMCs were exposed to a hydroperoxide to induce oxidative stress, which significantly increased the percentage of cells containing reactive oxygen species (ROS). nih.govcambridge.orgresearchgate.net The addition of lithium pyruvate to the culture medium led to a statistically significant decrease in the percentage of ROS-positive cells, highlighting its antioxidant capabilities. nih.govcambridge.orgresearchgate.net Further studies have confirmed the cytoprotective action of lithium pyruvate, showing it can maintain cell viability at levels comparable to unstressed control cells, while cells under oxidative stress without lithium pyruvate experienced a dramatic drop in viability. nih.gov This protective effect is attributed primarily to the direct antioxidant action of the pyruvate moiety and its beneficial influence on intracellular energy processes. nih.gov

SH-SY5Y Neuroblastoma Cells: The SH-SY5Y human neuroblastoma cell line is widely used in neurobiology research. While direct studies on lithium pyruvate are limited, extensive research on other lithium salts in this cell line provides a strong rationale for its potential neuroprotective mechanisms. Chronic exposure of SH-SY5Y cells to low concentrations of lithium leads to adaptive metabolic changes, including increased glucose consumption and enhanced glycolytic activity. nih.govoup.comnih.govresearchgate.net A key finding is the significant release of pyruvate into the extracellular medium by these lithium-treated cells. nih.govoup.comnih.govresearchgate.net This metabolic shift is associated with a higher cell growth rate and increased resistance to oxidative stress induced by toxins. nih.govoup.comresearchgate.net The neuroprotective effects of lithium in this model are also linked to an increase in the anti-apoptotic protein Bcl-2 and total glutathione (B108866) content. nih.govoup.comresearchgate.net These findings suggest that the pyruvate component of lithium pyruvate could contribute to or enhance the known neuroprotective and metabolic effects of lithium.

3T3-L1 Adipocytes: Research on the 3T3-L1 pre-adipocyte cell line has focused on the role of the pyruvate anion, primarily using sodium pyruvate. These studies show that exogenous pyruvate stimulates adipogenesis (the formation of fat cells) in a concentration-dependent manner. nih.govresearchgate.net Pyruvate was found to induce the expression of key adipogenesis-related genes and to stimulate the early events of the differentiation process. nih.govresearchgate.net It also enhanced insulin-stimulated glucose uptake by increasing the phosphorylation of Akt, a key protein in the insulin (B600854) signaling pathway. nih.govresearchgate.net

| Cell Line/Type | Compound Studied | Key Findings | Reference(s) |

|---|---|---|---|

| Human PBMCs | Lithium Pyruvate | Demonstrated significant antioxidant effects; reduced reactive oxygen species (ROS) under induced oxidative stress. Showed cytoprotective action, preserving cell viability. | nih.gov, researchgate.net, nih.gov, cambridge.org |

| SH-SY5Y | Lithium (as Li₂CO₃) | Increased glucose consumption, enhanced glycolysis, and stimulated the release of extracellular pyruvate. Conferred resistance to oxidative stress and increased levels of the anti-apoptotic protein Bcl-2. | nih.gov, oup.com, nih.gov, researchgate.net |

| 3T3-L1 | Sodium Pyruvate | Stimulated adipogenesis and the expression of adipogenesis-related genes. Enhanced insulin-stimulated glucose uptake via the Akt signaling pathway. | nih.gov, researchgate.net |

Organotypic slice cultures offer a valuable ex vivo model that preserves the three-dimensional architecture and cellular diversity of a tissue, providing an intermediate between dissociated cell cultures and in vivo studies. nih.govnih.gov Research using organotypic hippocampal slices from a mouse model of Alzheimer's disease has shown that lithium stimulates glucose metabolism. mdpi.com Specifically, lithium treatment was found to increase glucose uptake, enhance the glycolytic rate, and improve the ATP:ADP ratio, indicating restored energy homeostasis. mdpi.com This effect was linked to the activation of AMP-activated protein kinase (AMPK) and an increase in the expression of the neuronal glucose transporter Glut3. mdpi.com Although this study used other forms of lithium, the central role of enhanced glycolysis and glucose metabolism points to the potential relevance of lithium pyruvate in supporting neuronal energy dynamics.

Currently, there is a lack of specific research literature on the use of lithium pyruvate in isolated organ perfusion studies.

Investigations in Non-Mammalian Model Organisms

Simple, non-mammalian model organisms provide powerful systems for studying fundamental biological processes like aging and metabolism, owing to their short lifespans and genetic tractability.

The nematode C. elegans is a well-established model for aging research. While studies specifically using lithium pyruvate have not been reported, separate lines of research on its constituent components are informative. It has been demonstrated that exposure to lithium at clinically relevant concentrations can significantly increase the lifespan of adult C. elegans, with a median increase of up to 46%. nih.gov This effect is thought to occur via a novel mechanism involving the modulation of histone methylation and chromatin structure. nih.gov

In parallel, studies on pyruvate metabolism in C. elegans have revealed that a pyruvate imbalance can mimic the effects of dietary restriction, a well-known intervention for extending lifespan. nih.govresearchgate.net A mutation that leads to higher intracellular pyruvate content was shown to increase the average lifespan by 40%. nih.gov This longevity effect relies on increased mitochondrial pyruvate metabolism coupled with an adaptive response to oxidative stress. nih.gov The convergence of findings—that both lithium and elevated pyruvate can independently promote longevity in C. elegans—suggests a potential area for future investigation with the combined compound.

The fruit fly, Drosophila melanogaster, is another key model organism for studying aging, metabolism, and genetics. nih.gov Research has shown that lithium promotes longevity in Drosophila in a dose-dependent manner, extending lifespan even when administered only in adulthood. nih.govresearchgate.net The primary molecular target for this effect is believed to be the inhibition of the glycogen (B147801) synthase kinase-3 (GSK-3) homolog, Shaggy (Sgg). researchgate.netresearchgate.net This inhibition leads to the activation of the transcription factor Nrf-2, which upregulates enzymes involved in resistance to xenobiotic stress. researchgate.net Lithium's lifespan-extending effects in flies are most pronounced under nutrient-rich conditions and have been linked to changes in lipid metabolism. researchgate.net The role of pyruvate kinase, a key glycolytic enzyme, has also been studied in Drosophila, highlighting the importance of pyruvate metabolism in the organism's development and physiology. biorxiv.org

Research in Rodent and Other Mammalian Animal Models

In vivo studies in rodent models are crucial for understanding the systemic effects of a compound and its potential in disease contexts. mdpi.com Numerous studies have established the neuroprotective effects of lithium in various rodent models of neurological and neurodegenerative disorders. nih.gov Lithium administration has been shown to reduce brain damage and neurologic deficits in a rat model of stroke and decrease brain lesions in a rat model of Huntington's disease. nih.gov Its therapeutic potential is also being investigated in models of Alzheimer's disease and Parkinson's disease. frontiersin.orgacs.org

The metabolic effects of lithium are also well-documented in rodents. In a rat model of temporal lobe epilepsy induced by lithium and pilocarpine, a significant decrease in urinary pyruvate levels was observed during the acute phase of epileptogenesis, suggesting an alteration in central energy metabolism. mdpi.com In diabetic mouse models, lithium was found to enhance exercise-induced glycogen breakdown and facilitate glucose uptake in skeletal muscle. nih.gov Studies in healthy rats have shown that lithium can alter liver glucose metabolism, affecting glycogen content and the activity of key enzymes like glucokinase and pyruvate kinase. nih.gov Furthermore, in a mouse model of Alzheimer's disease, lithium was shown to stimulate glucose metabolism in the hippocampus. mdpi.com These findings collectively demonstrate that lithium exerts significant effects on glucose and pyruvate metabolism in vivo, which are central to its neuroprotective and systemic actions.

| Animal Model | Species | Key Findings | Reference(s) |

|---|---|---|---|

| Stroke (Middle Cerebral Artery Occlusion) | Rat | Reduced brain infarct volume and neurologic deficits. | nih.gov |

| Huntington's Disease (Excitotoxin-induced) | Rat | Significantly reduced brain lesions. | nih.gov |

| Temporal Lobe Epilepsy (Lithium-Pilocarpine) | Rat | Altered systemic metabolism, evidenced by a significant decrease in urinary pyruvate during the acute phase. | mdpi.com |

| Type 1 and Type 2 Diabetes Mellitus | Mouse | Enhanced exercise-induced glycogen breakdown and facilitated insulin-induced glucose uptake in skeletal muscle. | nih.gov |

| Alzheimer's Disease (APP/PS1) | Mouse | Stimulated glucose uptake and glycolytic rate in the hippocampus. | mdpi.com |

| Healthy | Rat | Altered liver glucose metabolism, including glycogen content and activity of glucokinase and pyruvate kinase. |

Metabolic and Physiological Homeostasis Studies in Rodent Models

There is a lack of published research investigating the effects of lithium pyruvate on metabolic and physiological homeostasis in rodent models. Studies on other lithium salts have shown impacts on glucose metabolism and other physiological parameters, but these findings cannot be directly attributed to lithium pyruvate without specific investigation.

Neurobiological and Behavioral Pathway Investigations in Animal Brain Models

No specific studies on the effects of lithium pyruvate on neurobiological and behavioral pathways in animal brain models have been identified in the scientific literature. The well-documented effects of other lithium salts on neurotransmitter systems and behavior in rodents cannot be extrapolated to lithium pyruvate.

Immunomodulatory and Inflammatory Pathway Research in Animal Models

There is no available research on the immunomodulatory and inflammatory effects of lithium pyruvate in animal models. While the lithium ion itself has been shown to have immunomodulatory properties, the specific actions of lithium pyruvate in this context remain uninvestigated.

Computational and Theoretical Modeling of Lithium Pyruvate Interactions

Molecular Docking and Ligand-Receptor Binding Simulations

Molecular docking and ligand-receptor binding simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net These methods are particularly useful for understanding how lithium pyruvate (B1213749) might interact with biological macromolecules, such as enzymes.

Research in this area has often focused on the interaction of pyruvate with key enzymes in metabolic pathways. For instance, docking studies have been performed on pyruvate kinase M2 (PKM2), a crucial enzyme in glycolysis. mdpi.comturkjps.org These studies aim to identify the binding affinities and interaction modes of ligands at various sites of the enzyme, including the phosphoenolpyruvate (B93156) (PEP) and fructose-1,6-bisphosphate (FBP) binding sites. mdpi.com While these studies may not directly involve lithium pyruvate, the insights into the binding pocket of pyruvate-metabolizing enzymes are critical. For example, docking analyses have identified key amino acid residues, such as LYS270, ARG489, and ARG73, as common interaction points for ligands within the PKM2 binding cavity. mdpi.com

Similarly, molecular docking has been employed to study the interaction of ligands with pyruvate dehydrogenase (PDH), the enzyme complex that links glycolysis to the citric acid cycle. mdpi.com Such simulations can predict the binding conformations and energies of inhibitors, providing a basis for understanding how the enzyme's activity might be modulated. mdpi.com The reliability of these docking methods is often validated by redocking a known ligand into the crystal structure of the enzyme and comparing the root-mean-square deviation (RMSD) between the predicted and experimentally observed poses. mdpi.com

More broadly, advanced simulation techniques like Gaussian accelerated molecular dynamics (GaMD) have been used to investigate ligand binding pathways and identify important amino acid residues involved in ligand recognition. nih.gov While not specific to lithium pyruvate, these methodologies are directly applicable to studying its interaction with potential protein targets. nih.gov

Table 1: Examples of Molecular Docking Studies on Pyruvate-Related Enzymes

| Enzyme Target | Ligand Type | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| Pyruvate Kinase M2 (PKM2) | Phenolic Compounds | Identified good binding efficacy with electrostatic, hydrophobic, and hydrogen bond interactions. Common interacting residues include LYS270, ARG489, and ARG73. | mdpi.com |

| Pyruvate Kinase (Leishmania major) | FDA Approved Drugs | Suggested potential inhibitors based on high binding energies, such as trametinib (B1684009) (-10.4 kcal/mol) and irinotecan (B1672180) (-10.3 kcal/mol). | turkjps.org |

| Pyruvate Dehydrogenase Kinase 1 (PDK1) | Natural Coumarins | Identified novel compounds with favorable interaction energy. The reliability of the docking was confirmed with an RMSD of 0.6 Å for a redocked known inhibitor. | mdpi.com |

| Phosphorylated Pyruvate Dehydrogenase E1α (p-PDHA1) and PKM2 | Protein-Protein Docking | Used knowledge-based docking to define the interaction site, with p-PDHA1 acting as the ligand for the PKM2 receptor. | mdpi.com |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic and Structural Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful for investigating the intrinsic electronic and structural properties of lithium pyruvate. researchgate.netrsc.orgnih.gov These methods can accurately model the geometry, vibrational frequencies, and binding energies of molecular systems.

Studies have used quantum-chemical methods like Gaussian-2 (G2), Møller-Plesset (MP2), and DFT (B3LYP) to estimate the gas-phase lithium cation affinity of the pyruvate anion. researchgate.net These calculations reveal that the interaction between the lithium cation and the pyruvate anion is significant. One study found that for the formation of alkali metal complexes where the cation is located between the oxygen atoms of the α-keto and carboxylate groups, the affinities are notably high. researchgate.net This chelate effect contributes to the stability of the lithium pyruvate complex. researchgate.net

Vibrational spectroscopy, combined with quantum-chemical calculations, has been used to analyze the structure of lithium pyruvate. researchgate.neteurjchem.com By recording the infrared (IR) and Raman spectra and comparing them to frequencies computed at the DFT level, researchers can assign the observed vibrational bands. researchgate.neteurjchem.com For instance, in solid salts, the positions and intensities of the ν(αC=O) and νas(COO-) bands are dependent on the cation, providing insight into the coordination environment of the lithium ion. researchgate.net

Furthermore, DFT calculations have been employed to study the electronic polarizability of the pyruvate anion in microhydrated environments, which is crucial for understanding its behavior in aqueous solutions. worldscientific.com These calculations show that the electronic polarizability varies with the degree of hydration. worldscientific.com The interaction of lithium ions with various molecular species is also a subject of quantum chemical studies, particularly in the context of lithium-ion battery electrolytes, where understanding the electronic structure and stability of lithium-containing compounds is paramount. frontiersin.orglbl.gov

Table 2: Quantum Chemical Calculation Results for Pyruvate and Related Systems

| System | Computational Method | Calculated Property | Key Finding | Reference |

|---|---|---|---|---|

| Pyruvate Anion + Li+ | G2, DFT(B3LYP)/6-31++G** | Lithium Cation Affinity | The chelate effect leads to a stable complex with the lithium ion positioned between the α-keto and carboxylate oxygen atoms. | researchgate.net |

| Lithium Pyruvate Monohydrate | Normal Coordinate Calculations | Vibrational Frequencies | Refined force constants successfully reproduced observed frequencies, supporting the proposed gem-diol structure. | eurjchem.com |

| Pyruvate Anion in Water Clusters | DFT (B3LYP/aug-cc-PVTZ) | Electronic Polarizability | The electronic polarizability varies linearly with the size of the hydrated cluster. | worldscientific.com |

| Lithium-ion Battery Electrolytes | DFT (ωB97X-V/def2-TZVPPD/SMD) | Structural, Thermodynamic, and Vibrational Properties | Created a dataset of over 17,000 species to understand the reactive chemistry of the solid-electrolyte interphase. | lbl.gov |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering detailed insights into conformational changes and interactions with the surrounding solvent. researchgate.netfrontiersin.org These simulations are crucial for understanding how lithium pyruvate behaves in a physiological environment.

MD simulations can be used to analyze the stability of ligand-receptor complexes over time. mdpi.com For example, after docking a ligand to a protein, an MD simulation can be run to observe the dynamics of the complex. mdpi.com The root-mean-square deviation (RMSD) of the protein backbone and the ligand can be monitored to assess the stability of the binding pose. mdpi.com Such simulations have been used to confirm the stability of potential inhibitors bound to pyruvate dehydrogenase kinases. mdpi.com

The role of the solvent is a critical aspect that can be investigated using MD simulations. frontiersin.org The conformation of a molecule in solution is determined by a balance of intramolecular forces and interactions with solvent molecules. frontiersin.orgdiva-portal.org Explicit solvent models in MD simulations can reveal how water molecules, for instance, form hydrogen bonds with lithium pyruvate and influence its conformational preferences. frontiersin.orgox.ac.uk The solvent can dictate the molecular conformation and, consequently, the viability and selectivity of a reaction. frontiersin.org

In the context of lithium-containing systems, MD simulations are extensively used to study the properties of electrolytes and the solid-electrolyte interphase (SEI) in lithium-ion batteries. nih.govarxiv.org These simulations, often based on polarizable force fields derived from quantum chemistry calculations, can reveal details about Li+ coordination and transport mechanisms. nih.gov While focused on materials science, the methodologies are applicable to understanding the solvation and dynamics of lithium pyruvate in biological media.

Table 3: Applications of Molecular Dynamics Simulations in Studying Pyruvate and Lithium-Containing Systems

| System | Simulation Focus | Key Metric/Observation | Finding | Reference |

|---|---|---|---|---|

| PDK1-Ligand Complexes | Stability of Binding | RMSD and Potential Energy | Trajectories reached equilibrium after 10 ns, indicating stable binding of the inhibitor. | mdpi.com |

| mIDH1-Inhibitor Complexes | Binding Stability and Affinity | RMSD, Rg, SASA, MM-GBSA | Binding of the ligand-receptor was stable during the 200 ns simulation, with calculated binding free energies. | mdpi.com |

| Lithium Alkyl Carbonates (SEI components) | Li+ Coordination and Transport | Coordination Number, Ionic Conductivity | Li+ is coordinated by approximately 4.6 oxygen atoms. Charge transport is almost entirely due to Li+. | nih.gov |

| Flexible Molecules in Solution | Conformational Analysis and Solvent Effects | Dihedral Angles, Solvation Spheres | The solvent determines the molecular conformation, which in turn affects reactivity and selectivity. | frontiersin.org |

Systems Biology and Network Modeling of Metabolic Pathways

Systems biology and network modeling aim to understand the complex interactions within biological systems, such as metabolic pathways, by integrating experimental data with computational models. nih.govmdpi.com These approaches are essential for elucidating the systemic effects of lithium and pyruvate on cellular metabolism.

Pyruvate is a central metabolite, and its position in metabolic networks makes it a key subject for modeling studies. mdpi.com Mathematical models of central carbon metabolism, including glycolysis and the citric acid cycle, are used to investigate the regulation of these pathways. nih.govbiorxiv.org These models can be formulated as a set of algebraic equations based on stoichiometric relationships (Flux Balance Analysis) or as dynamic models using differential equations to describe the temporal changes in metabolite concentrations. nih.govmdpi.com

Studies using stable isotope-resolved metabolomics (SIRM), a powerful systems biology approach, have investigated the effects of lithium on glial and neuronal metabolism. nih.govcapes.gov.br These studies have shown that lithium can enhance glycolytic activity and anaplerotic pyruvate carboxylation, a pathway that replenishes Krebs cycle intermediates. nih.govcapes.gov.br This suggests that lithium can modulate the metabolic flux through pyruvate-related pathways. nih.govcapes.gov.br

Table 4: Systems Biology and Network Modeling of Pyruvate Metabolism

| Modeling Approach | System Studied | Focus of Study | Key Finding | Reference |

|---|---|---|---|---|

| Stable Isotope-Resolved Metabolomics (SIRM) | Cultured Rat Astrocytes and Neurons | Effect of Lithium on Metabolism | Lithium enhances glycolytic activity and pyruvate carboxylation in both astrocytes and neurons. | nih.govcapes.gov.br |

| Kinetic Modeling | Pancreatic β-cell Metabolism | Control Points in Pyruvate Cycling | Identified the importance of pyruvate carboxylase in providing an alternative route for pyruvate entry into the TCA cycle. | biorxiv.org |

| Genome-Scale Metabolic Model (GEM) | Corynebacterium glutamicum | Rewiring Pyruvate Metabolism | Model-guided design to decouple pyruvate metabolism from cell growth to improve pyruvate availability for biosynthesis. | asm.orgresearchgate.net |

| Petri Net Modeling | TCA Cycle in Plasmodium falciparum | Identification of Essential Reactions | Used to model the metabolic network and identify potential drug targets (choke points). | researchgate.net |

Bioinformatics Approaches for -omics Data Analysis

Bioinformatics provides the tools and methods to analyze large-scale biological datasets, known as -omics data (e.g., genomics, proteomics, metabolomics). These approaches are critical for interpreting the effects of lithium pyruvate at a molecular systems level.

Metabolomic studies, which involve the comprehensive analysis of metabolites in a biological sample, are particularly relevant. creative-proteomics.com NMR-based metabolomics has been used to investigate metabolic changes in neurological disorders and in response to treatments. mdpi.com For instance, in a rat model of lithium-pilocarpine-induced epilepsy, metabolomic profiling of urine revealed significant alterations in metabolites of glycolysis and the tricarboxylic acid cycle, including reduced levels of pyruvic acid in the acute phase. nih.gov

Proteomic and genomic data analysis can also provide insights. For example, bioinformatics tools can be used to analyze protein-protein interaction (PPI) networks to identify key proteins and pathways affected by a particular condition or treatment. nih.gov Such analyses have been used to explore the role of pyruvate kinase M2 (PKM2) in cancer, constructing PPI networks to understand its mechanism and related pathways. nih.gov

Furthermore, in silico bioinformatics analysis is used to predict the functional consequences of genetic variants. nih.gov For example, studies on mutations in the pyruvate carboxylase (PC) gene have used bioinformatics tools to model the effects of these variants on the protein's structure and function, helping to establish their pathogenicity. nih.gov The integration of different -omics datasets through bioinformatics is a powerful strategy for generating hypotheses about the mechanisms of action of compounds like lithium pyruvate.

Table 5: Bioinformatics and -Omics Approaches in Pyruvate-Related Research

| -Omics Type | Biological System/Condition | Bioinformatics Approach | Key Finding | Reference |

|---|---|---|---|---|

| Metabolomics (NMR-based) | Rat Model of Epilepsy (Lithium-Pilocarpine) | Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA), Volcano Plot Analysis | Reduced levels of pyruvic and citric acids during the acute phase of epileptogenesis. | nih.gov |

| Proteomics and Genomics | Breast Cancer | Protein-Protein Interaction (PPI) Network Analysis | Used to explore the mechanism and related pathways of pyruvate kinase M2 (PKM2) in cancer. | nih.gov |

| Genomics (WES) | Pyruvate Carboxylase Deficiency | Homology Modeling, In Silico Prediction of SNP Effects | Confirmed the pathogenicity of novel variants in the PC gene by analyzing their predicted impact on protein structure and function. | nih.gov |

| Metabolomics (SIRM) | Glial-Neuronal Metabolism | NMR Spectroscopy and GC-MS Data Analysis | Lithium modulates glycolytic, pyruvate carboxylation, and Krebs cycle activity in astrocytes and neurons. | nih.govcapes.gov.br |

Broader Research Applications and Methodological Contributions of Lithium Pyruvate Non Clinical Focus

Utilization as a Biochemical Probe for Pathway Elucidation

Lithium pyruvate (B1213749) and its components are instrumental as biochemical probes for tracing and understanding complex metabolic pathways. The lithium ion itself can modulate enzymatic activity, while pyruvate is a central hub in cellular metabolism, connecting glycolysis, the Krebs cycle, and gluconeogenesis. nih.govbyjus.com

Researchers have employed stable isotope-resolved metabolomics (SIRM) to systematically track the effects of lithium on the metabolism of various ¹³C-labeled precursors, such as glucose, lactate (B86563), and alanine, in cultured rat astrocytes and neurons. nih.govnih.gov These studies revealed that lithium enhances glycolytic activity and parts of the Krebs cycle, particularly the anaplerotic pyruvate carboxylation (PC) pathway, which replenishes Krebs cycle intermediates. nih.govnih.gov This was a significant finding, as the PC pathway was previously thought to be largely inactive in neurons. nih.gov The use of lithium in these experiments helped to uncover nuanced metabolic interactions and the capacity of neurons to utilize substrates like lactate and alanine. nih.govnih.gov